Cas no 55490-37-4 (1H-Pyrrole-2-propanoic acid, ethyl ester)

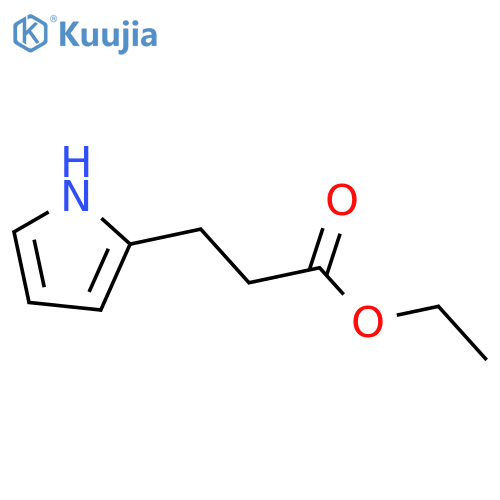

55490-37-4 structure

商品名:1H-Pyrrole-2-propanoic acid, ethyl ester

CAS番号:55490-37-4

MF:C9H13NO2

メガワット:167.205022573471

MDL:MFCD13183848

CID:1011697

PubChem ID:58278606

1H-Pyrrole-2-propanoic acid, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-propanoic acid, ethyl ester

- 1H-Pyrrole-2-propanoic acid, ethyl ester

- Ethyl 1H-pyrrole-2-propanate

- 3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester

- D87708

- USVOOMQVSCOCMC-UHFFFAOYSA-N

- 55490-37-4

- Ethyl 1H-pyrrole-2-propanoate

- Ethyl 3-(1H-pyrrol-2-yl)propanoate

- 1H-Pyrrole-2-propanoic acid,ethyl ester

- 1H-Pyrrole-2-propanoic acid ethyl ester

- SCHEMBL1078882

- Ethyl3-(1H-pyrrol-2-yl)propanoate

- A1-08723

-

- MDL: MFCD13183848

- インチ: InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3

- InChIKey: USVOOMQVSCOCMC-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CCC1=CC=CN1

計算された属性

- せいみつぶんしりょう: 167.094628657g/mol

- どういたいしつりょう: 167.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1H-Pyrrole-2-propanoic acid, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333245-100mg |

Ethyl 2-(1H-pyrrol-2-yl)acetate |

55490-37-4 | 95%+ | 100mg |

$210 | 2021-08-18 | |

| Alichem | A109004321-5g |

Ethyl 3-(1H-pyrrol-2-yl)propanoate |

55490-37-4 | 95% | 5g |

$1055.25 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128039-250mg |

Ethyl 3-(1H-pyrrol-2-yl)propanoate |

55490-37-4 | 98% | 250mg |

¥1935.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128039-1g |

Ethyl 3-(1H-pyrrol-2-yl)propanoate |

55490-37-4 | 98% | 1g |

¥4515.00 | 2024-05-09 | |

| eNovation Chemicals LLC | Y1293709-50mg |

3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester |

55490-37-4 | 95% | 50mg |

$190 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1293709-1g |

3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester |

55490-37-4 | 95% | 1g |

$555 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1293709-500mg |

3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester |

55490-37-4 | 95% | 500mg |

$340 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1293709-1g |

3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester |

55490-37-4 | 95% | 1g |

$555 | 2025-02-25 | |

| Chemenu | CM333245-1g |

Ethyl 2-(1H-pyrrol-2-yl)acetate |

55490-37-4 | 95%+ | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1293709-1g |

3-(1H-Pyrrol-2-yl)-propionic acid ethyl ester |

55490-37-4 | 95% | 1g |

$555 | 2024-07-28 |

1H-Pyrrole-2-propanoic acid, ethyl ester 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

55490-37-4 (1H-Pyrrole-2-propanoic acid, ethyl ester) 関連製品

- 2739-74-4(Ethyl 3-(pyridin-2-YL)propanoate)

- 69917-80-2(Methyl 3-(1H-pyrrol-2-yl)propanoate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量